

Technical Guide: 1,2-Difluoro-4-iodobenzene (CAS: 64248-58-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Difluoro-4-iodobenzene

Cat. No.: B1299772

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Difluoro-4-iodobenzene is a halogenated aromatic compound recognized for its utility as a key building block in modern organic synthesis. Its molecular structure, featuring a benzene ring substituted with two adjacent fluorine atoms and an iodine atom, provides a unique combination of reactivity and physicochemical properties. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The iodo-substituent serves as a versatile functional handle, particularly for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity allows for the efficient construction of complex molecular architectures, positioning **1,2-Difluoro-4-iodobenzene** as an indispensable reagent in drug discovery pipelines and the synthesis of advanced materials like organic light-emitting diodes (OLEDs).[1][2]

Properties and Specifications

The physical and chemical properties of **1,2-Difluoro-4-iodobenzene** are summarized below. Data is aggregated from various commercial and public sources.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	64248-58-4	[2] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₃ F ₂ I	[2] [4] [6]
Molecular Weight	239.99 g/mol	[2] [4] [6]
IUPAC Name	1,2-difluoro-4-iodobenzene	[3] [4]
Synonyms	3,4-Difluoroiodobenzene	[4] [5]
Appearance	Clear, colorless to yellow/red-brown liquid	[2] [3]
Boiling Point	177 - 178 °C	[2] [7]
Density	1.99 g/mL at 25 °C	[7]
Refractive Index (n _{20/D})	1.558 - 1.56	[2] [7]
Purity	≥95% - 99% (GC)	[2] [3] [6]

Spectral Data

Summary of available spectral information for structural elucidation.

Data Type	Details	Source(s)
¹ H NMR	Spectrum available from Sigma-Aldrich Co. LLC.	[4]
¹³ C NMR	Spectrum available from Sigma-Aldrich Co. LLC.	[4]
GC-MS	NIST Number: 340470	[4] [8]

Safety and Handling

1,2-Difluoro-4-iodobenzene is considered a hazardous chemical. Adherence to safety protocols is essential.

GHS Hazard Classification

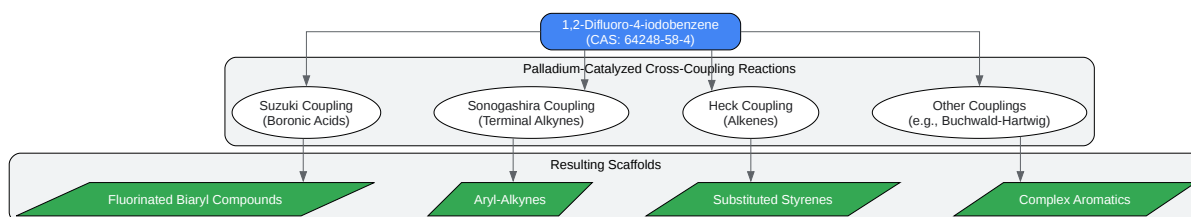
Hazard Class	GHS Code	Description	Source(s)
Flammable Liquids	H227	Combustible liquid	[3] [5]
Skin Corrosion/Irritation	H315	Causes skin irritation	[3] [4]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[3] [4]
STOT - Single Exposure	H335	May cause respiratory irritation	[3] [4]

Recommended Safety Precautions

Category	Precautionary Statements	Source(s)
Prevention	P210, P261, P264, P271, P280	Keep away from heat/sparks/open flames. Avoid breathing fumes/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection.
Response	P302+P352, P304+P340, P305+P351+P338	IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	P403+P233, P405	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 2 - 8 °C.
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

Applications in Synthesis

The primary application of **1,2-Difluoro-4-iodobenzene** is as an intermediate in palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, allowing for selective functionalization.^[9]



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Caption: Role as a versatile building block in synthesis.

Experimental Protocols

The following sections provide representative methodologies for common reactions involving **1,2-Difluoro-4-iodobenzene**. These are generalized protocols and may require optimization for specific substrates.

Synthesis via Diazotization of 3,4-Difluoroaniline

This protocol is adapted from the general synthesis of aryl iodides from primary aromatic amines.^[10]

Reaction Scheme: 3,4-Difluoroaniline → [Diazonium Salt Intermediate] → **1,2-Difluoro-4-iodobenzene**

Materials:

- 3,4-Difluoroaniline
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Deionized Water
- Ice

Procedure:

- In a beaker, dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.
- Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt. Stir for 15 minutes.
- In a separate flask, dissolve potassium iodide (1.2 eq) in cold water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N_2) will be observed.
- Allow the mixture to stand at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **1,2-Difluoro-4-iodobenzene**.

Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of **1,2-Difluoro-4-iodobenzene** with an arylboronic acid.^{[7][11][12]}

Reaction Scheme: **1,2-Difluoro-4-iodobenzene** + Arylboronic Acid → 3,4-Difluoro-1,1'-biphenyl derivative

Materials:

- **1,2-Difluoro-4-iodobenzene** (1.0 eq)
- Arylboronic Acid (1.2 eq)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with water)

Procedure:

- To a Schlenk flask, add **1,2-Difluoro-4-iodobenzene**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
- Heat the reaction mixture with vigorous stirring to 80-100 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic phase sequentially with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Sonogashira Cross-Coupling

This protocol describes a typical procedure for coupling **1,2-Difluoro-4-iodobenzene** with a terminal alkyne.^{[2][13][9]}

Reaction Scheme: **1,2-Difluoro-4-iodobenzene** + Terminal Alkyne → 1-(Alkynyl)-3,4-difluorobenzene derivative

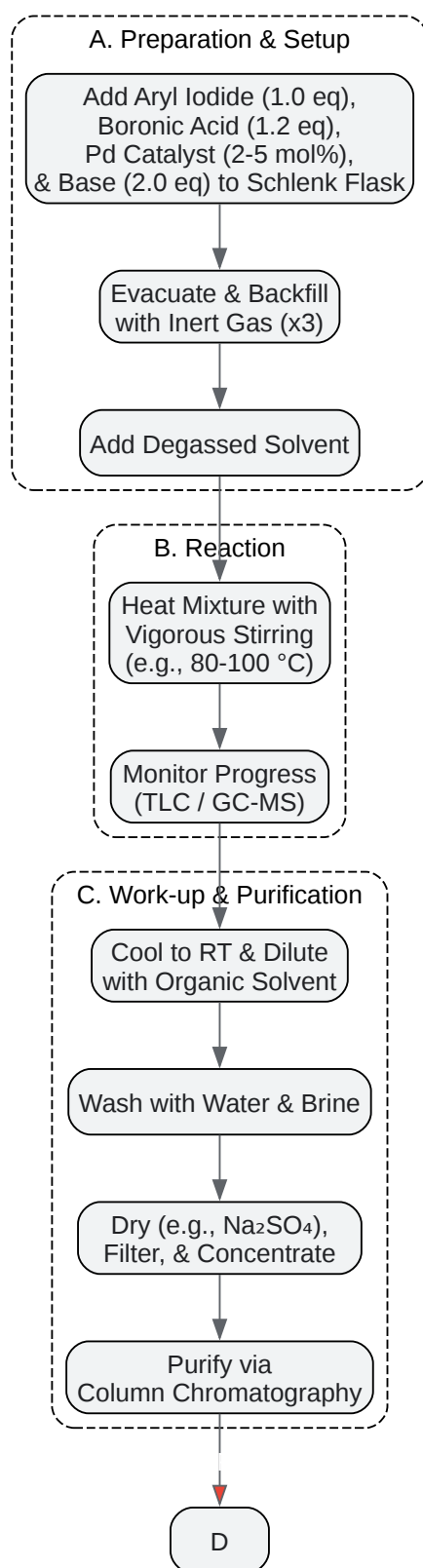
Materials:

- **1,2-Difluoro-4-iodobenzene** (1.0 eq)
- Terminal Alkyne (1.2 eq)
- Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
- Copper(I) Co-catalyst (e.g., CuI, 4 mol%)
- Base/Solvent (e.g., Triethylamine or a mixture of Diisopropylamine and THF)

Procedure:

- To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas.
- Add the degassed solvent, followed by **1,2-Difluoro-4-iodobenzene** and the terminal alkyne via syringe.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
- Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed.
- Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

- Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography.



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Caption: Generalized workflow for Suzuki-Miyaura coupling.

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- To cite this document: BenchChem. [Technical Guide: 1,2-Difluoro-4-iodobenzene (CAS: 64248-58-4)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299772#1-2-difluoro-4-iodobenzene-cas-number-64248-58-4]

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